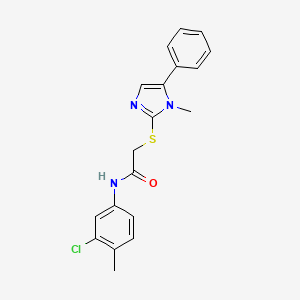
N-(3-chloro-4-methylphenyl)-2-(1-methyl-5-phenylimidazol-2-ylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-2-(1-methyl-5-phenylimidazol-2-ylthio)acetamide, also known as CMPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMPI is a thioacetamide derivative that has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. In
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
One significant application of derivatives related to N-(3-chloro-4-methylphenyl)-2-(1-methyl-5-phenylimidazol-2-ylthio)acetamide is in anticancer research. For instance, studies have synthesized and evaluated 5-methyl-4-phenyl thiazole derivatives, including similar compounds, for their anticancer activity. These compounds were tested against various cancer cell lines, showing selectivity and inducing apoptosis in certain cases, though not as effectively as the standard cisplatin (Evren et al., 2019). Similarly, other research synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems and evaluated their antitumor activities in vitro, finding some compounds with considerable anticancer activity (Yurttaş et al., 2015).
Antimicrobial and Cytotoxic Activity
Several studies have focused on the synthesis and evaluation of benzimidazole and thiazole derivatives for antimicrobial and cytotoxic activity. For instance, a study synthesized N-substituted phenyl acetamide benzimidazole derivatives and analyzed them against Methicillin Resistant Staphylococcus aureus (MRSA), finding significant antibacterial activity (Chaudhari et al., 2020). Another study synthesized novel azetidine-2-one derivatives of 1H-benzimidazole, evaluating their antibacterial and cytotoxic properties, with some compounds showing good activity (Noolvi et al., 2014).
Antifungal and Antiviral Activity
Research into imidazole derivatives has also shown potential in antifungal and antiviral applications. A study designed and synthesized 2-(substituteddithiocarbamoyl)-N-[4-((1H-imidazol-1-yl)methyl)phenyl]acetamide derivatives, finding significant activity against Candida species (Altındağ et al., 2017). Another study synthesized new derivatives of 2-thiobenzimidazole incorporating triazole moiety, which showed activity against hepatitis C virus (HCV) (Youssif et al., 2016).
Synthesis and Structural Studies
Several studies have been conducted on the synthesis and structural characterization of compounds related to this compound. For example, research on the synthesis of novel imidazole derivatives and their structural evaluation using techniques like NMR and mass spectrometry is notable (Li Ying-jun, 2012). Another example is a study on the green synthesis of N-substituted benzimidazoles, focusing on their molecular structure and potential as MRSA inhibitors (Chaudhari et al., 2020).
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c1-13-8-9-15(10-16(13)20)22-18(24)12-25-19-21-11-17(23(19)2)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGDAYCHLDIVBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2897954.png)
![2-ethoxy-6-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol](/img/structure/B2897955.png)

![[1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine](/img/structure/B2897958.png)

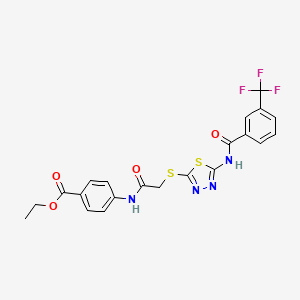


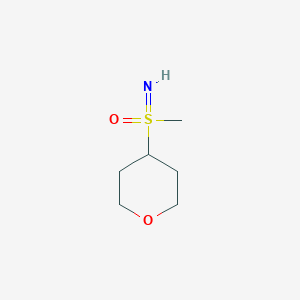
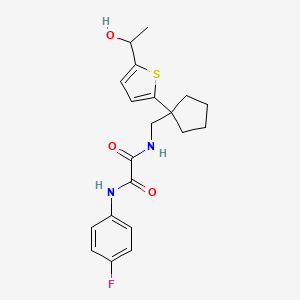
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-2-methylpiperazine](/img/structure/B2897970.png)
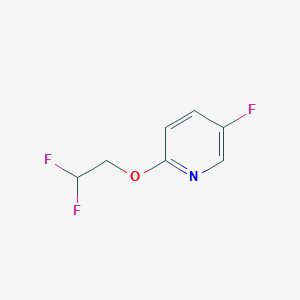
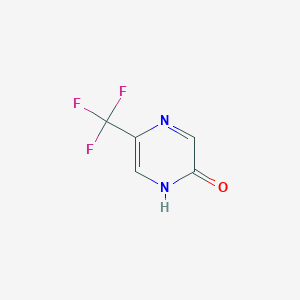
![1-(4-Methoxyphenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2897975.png)